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This guide provides an objective comparison of the bioequivalence of two different oral

formulations of famotidine, a potent histamine H2-receptor antagonist widely used for the

treatment of peptic ulcer disease and gastroesophageal reflux disease. The following sections

present a detailed analysis based on publicly available experimental data, focusing on

pharmacokinetic parameters and study methodologies.

Introduction to Famotidine and Bioequivalence
Famotidine works by competitively inhibiting histamine H2-receptors, leading to a reduction in

both basal and stimulated gastric acid secretion.[1][2] The oral bioavailability of famotidine

ranges from 40% to 45%, primarily due to incomplete absorption.[1][2][3] For a generic

formulation of a drug to be considered bioequivalent to a reference product, it must exhibit a

similar rate and extent of absorption. This is typically assessed by comparing key

pharmacokinetic parameters such as the area under the plasma concentration-time curve

(AUC) and the maximum plasma concentration (Cmax).

According to the U.S. Food and Drug Administration (FDA), two drug products are considered

bioequivalent if the 90% confidence intervals (CI) for the ratios of the geometric means of AUC

and Cmax fall within the range of 80% to 125%.[2][4][5]
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This guide compares the findings from two separate bioequivalence studies that evaluated a

test formulation of famotidine against a reference formulation.

Study 1: Comparison of Two 40 mg Famotidine Tablets
A study was conducted to compare a test 40 mg famotidine tablet (Famodin®) against a

reference 40 mg famotidine tablet (Pepdine®).[6] The study was a randomized, two-way

crossover design involving 24 healthy volunteers.[6]

Study 2: Bioequivalence of Orally Disintegrating Tablet
vs. Conventional Tablet
Another study investigated the bioequivalence of a 20 mg famotidine orally disintegrating tablet

(test formulation) and a conventional 20 mg famotidine tablet (reference formulation).[7] This

study employed a randomized, self-control, crossover design with 20 healthy male volunteers.

[7]

Experimental Protocols
Detailed methodologies are crucial for the objective assessment of bioequivalence. The

protocols for the two highlighted studies are outlined below.

Study Design and Participants
Both studies utilized a crossover design, which is a standard approach for bioequivalence

studies as it minimizes inter-subject variability.

Study 1: A randomized, two-way crossover study with a one-week washout period between

formulations was conducted on 24 healthy volunteers (12 female and 12 male).[6]

Study 2: A randomized, self-control, crossover design was adopted with a 7-day washout

period in 20 healthy male adult volunteers.[7]

Inclusion Criteria for a Typical Famotidine Bioequivalence Study:[8]

Healthy male or female adults, 18 years of age or older.

Body mass index (BMI) below 30.0 kg/m2 .
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Willingness to participate and provide informed consent.

Exclusion Criteria for a Typical Famotidine Bioequivalence Study:[8]

Recent history of drug or alcohol abuse.

Pregnancy or lactation.

History of allergic reactions to famotidine or other H2-receptor antagonists.

Clinically significant disorders or abnormal laboratory results.

Participation in any other research study involving drug administration within 30 days prior to

the current study.

Dosing and Blood Sampling
Study 1 (40 mg tablets): A single oral dose of 40 mg of either the test or reference

formulation was administered. Blood samples were collected at pre-dose (0 hours) and at 14

subsequent time points over a 24-hour period.[6]

Study 2 (20 mg tablets): A single oral dose of 20 mg of either the test or reference

formulation was administered. Blood samples were collected at 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 12,

and 24 hours post-administration.[7]

Analytical Methodology
The concentration of famotidine in plasma samples was determined using high-performance

liquid chromatography (HPLC).

Study 1: Specific details of the HPLC method were not provided in the abstract.

Study 2: Plasma famotidine concentrations were assayed by a solid-phase extraction and

HPLC method.[7] A rapid and sensitive HPLC method using a monolithic column has been

developed for the quantification of famotidine in plasma, with a minimum detectable limit of 5

ng/mL.[9] The separation is typically carried out under reversed-phase conditions.[9]
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The key pharmacokinetic parameters from the two studies are summarized in the tables below

for easy comparison.

Table 1: Pharmacokinetic Parameters of Two 40 mg Famotidine Tablet Formulations[6]

Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

90% Confidence
Interval

Cmax (ng/mL) 174 ± 59 151 ± 49 100% - 132%

AUC0-∞ (ng·h/mL) 947 ± 273 868 ± 265 99% - 121%

Table 2: Pharmacokinetic Parameters of a 20 mg Orally Disintegrating Tablet vs. a

Conventional Tablet[7]

Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Relative
Bioavailability (90%
CI)

Cmax (µg/L) 83.1 ± 26.9 87.2 ± 35.3
Not explicitly stated

for Cmax

AUC0-t (µg·h/L) 480.3 ± 144.8 470.9 ± 164.7
103.0% (86.7% -

115.3%)

Tmax (h) 2.6 ± 1.3 2.7 ± 0.9 -

t1/2 (h) 2.8 ± 0.4 2.8 ± 0.3 -

Conclusion
Based on the presented data, both studies concluded that the test and reference formulations

of famotidine were bioequivalent.

In the study comparing two 40 mg tablets, the 90% confidence intervals for both Cmax and

AUC0-∞ fell within the acceptable range of 80% to 125%, indicating that the two formulations

have a comparable rate and extent of absorption.[6]
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Similarly, the study comparing the 20 mg orally disintegrating tablet to the conventional tablet

found the relative bioavailability to be 103.0% with a 90% confidence interval of 86.7% to

115.3%, also meeting the criteria for bioequivalence.[7]

These findings suggest that the tested generic and alternative formulations of famotidine can

be used interchangeably with the reference products.

Visualizations
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Caption: Workflow of a typical crossover bioequivalence study for famotidine formulations.
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Caption: Simplified signaling pathway of famotidine's inhibitory action on gastric acid secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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